molecular formula C14H15N B1595716 N-benzyl-3-methylaniline CAS No. 5405-17-4

N-benzyl-3-methylaniline

Cat. No. B1595716
CAS RN: 5405-17-4
M. Wt: 197.27 g/mol
InChI Key: HHZDSDSOSVITOZ-UHFFFAOYSA-N
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Description

N-benzyl-3-methylaniline is a chemical compound with the molecular formula C14H15N . It is a type of aniline derivative .


Synthesis Analysis

The synthesis of this compound can be achieved through the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes . This process, known as hydrogen autotransfer, proceeds under mild conditions (60 °C) and uses NaOH as a base .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a nitrogen atom, which is further connected to a benzyl group and a methyl group . The average mass of the molecule is 197.276 Da .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can be methylated using methanol in the presence of cyclometalated ruthenium complexes . This reaction proceeds via a hydrogen autotransfer mechanism .

Scientific Research Applications

Synthesis and Chemical Reactions

  • N-benzyl-3-methylaniline is involved in the conversion of benzylic azides into N-methylanilines, a process that employs a Bronsted or Lewis acid and Et3SiH. This reaction is significant in the synthesis of N-methyl-4-n-butylaniline, suggesting its potential in organic synthesis (López & Nitzan, 1999).
  • It has been identified as a reactant in bimolecular reactions with mutagenic N-acetoxy-N-alkoxybenzamides, leading to the formation of alkylbenzoates and 1-methyl-1-phenyldiazene through a novel rearrangement. This indicates its role in complex chemical transformations (Campbell & Glover, 1992).

Catalysis and Oxidation Processes

  • This compound undergoes oxidative direct cyclization with electron-deficient alkenes under copper catalysis, resulting in the production of tetrahydroquinolines. This highlights its potential in catalytic processes involving sp(3) and sp(2) C-H bond cleavage (Nishino et al., 2011).
  • It serves as a substrate for selective electrocatalytic oxidation processes, leading to the formation of N-alkylformanilides in the presence of nitroxyl radicals. This indicates its utility in electrocatalytic applications (Kashiwagi & Anzai, 2001).

Metabolic and Biochemical Studies

  • Studies on the in vitro metabolism of this compound have revealed the formation of metabolites such as N-benzyl-4-hydroxymethylaniline, highlighting its metabolic pathways and potential biochemical interactions (Ulgen & Gorrod, 1992).
  • The compound's metabolism in rat liver microsomes has been investigated, revealing insights into its enzymatic oxidation and potential interactions with cytochrome P450 enzymes (Cerny & Hanzlik, 2006).

Polymers and Material Science

  • This compound is utilized in the synthesis and study of substituted polyanilines, which are examined for their photoelectrochemical and spectroscopic properties. This application is significant in material science, especially in the development of conducting polymers (Kilmartin & Wright, 1999).

Mechanism of Action

Target of Action

N-Benzyl-3-methylaniline is a compound that primarily targets the methylation of anilines . This process is crucial in organic synthesis, particularly for the synthesis of bio-active compounds in the pharmaceutical industry .

Mode of Action

The compound interacts with its targets through a hydrogen autotransfer procedure . This procedure involves a multistep reaction sequence starting from easily accessible and often inexpensive alcohols . Using a transition metal catalyst, the alcohol is dehydrogenated in a first reaction step, which leads to the formation of a more reactive aldehyde or ketone that can then undergo reactions like aldol condensation or imine formation . In the final step of the reaction sequence, the hydrogen abstracted in the first step is used to hydrogenate the intermediate product resulting in the overall formation of new C–C or C–N single bonds .

Biochemical Pathways

The biochemical pathways affected by this compound involve the dehydrogenation of methanol . This process has a considerably higher energy barrier compared to the dehydrogenation of higher alcohols . Therefore, methylation of anilines with methanol was typically achieved at elevated temperatures in the presence of either molecularly-defined complexes or heterogeneous materials .

Pharmacokinetics

ADME properties (Absorption, Distribution, Metabolism, and Excretion) would likely be influenced by its chemical structure and the specific conditions under which it is used. For instance, the compound’s lipophilicity could influence its absorption and distribution within the body .

Result of Action

The result of this compound’s action is the effective methylation of anilines with methanol to selectively give N-methylanilines . This process is particularly important for influencing the lipophilicity of such compounds, thus making them more biologically accessible .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by the presence or absence of solvents . Techniques such as microwave-assisted synthesis, ultrasound-assisted synthesis, and mechanochemistry have been used to minimize environmental impact and reduce energy consumption . These techniques can also influence the reaction time and selectivity of the compound’s action .

Safety and Hazards

While specific safety and hazard information for N-benzyl-3-methylaniline was not found, it is generally recommended to handle chemical substances with care, using appropriate personal protective equipment. In case of exposure, immediate medical attention is required .

properties

IUPAC Name

N-benzyl-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c1-12-6-5-9-14(10-12)15-11-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZDSDSOSVITOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968879
Record name N-Benzyl-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836453
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

5405-17-4
Record name N-(3-Methylphenyl)benzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5405-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC8085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-3-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The general procedure under argon was followed using copper(I) iodide (10 mg, 0.05 mmol), K3PO4 (425 mg, 2.00 mmol), benzylamine (131 μL, 1.20 mmol), 3-iodotoluene (128 μl, 1.00 mmol), ethylene glycol (111 μL, 2.00 mmol) and 2-propanol (1.0 mL). Column chromatography using a solvent mixture (hexane/ethyl acetate=20/1, Rf=0.5) afforded N-(3-tolyl)benzylamine (171 mg, 87% isolated yield) as colorless liquid. The spectral data (1H NMR) matched with the literature references and GC analysis indicated >95% purity. See Spagnolo, P.; Zanirato, P. Tetrahedron Lett. 1987, 28, 961-964.
Name
Quantity
425 mg
Type
reactant
Reaction Step One
Quantity
131 μL
Type
reactant
Reaction Step Two
Quantity
128 μL
Type
reactant
Reaction Step Three
Quantity
111 μL
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
catalyst
Reaction Step Five
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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